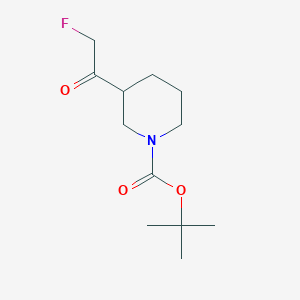

Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate

Description

Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluoroacetyl substituent at the 3-position. This compound is of interest in medicinal chemistry for its utility as a building block in drug discovery, particularly for modifying pharmacokinetic properties or targeting fluorine-sensitive biological pathways.

Properties

Molecular Formula |

C12H20FNO3 |

|---|---|

Molecular Weight |

245.29 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H20FNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 |

InChI Key |

NOZYBLYZBMTICE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.

Substitution: The fluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Fluorine Position : The 2-fluoroacetyl group in the target compound differs from trifluoroacetyl () or fluorostyryl () groups, altering electronic effects and steric bulk.

- Bioactivity: Tetrazole-containing analogs exhibit antidiabetic activity (), whereas nitroanilino derivatives serve as precursors for heterocyclic drugs ().

Key Observations :

- Nucleophilic Substitution : Fluoro- or chloro-aromatic reagents (e.g., 4-chloro-1-fluoro-2-nitrobenzene) react efficiently with Boc-piperidine amines under basic conditions ().

- Deprotection Strategies : Boc removal typically employs trifluoroacetic acid (TFA) or HCl (), critical for generating free amines in downstream applications.

Physicochemical and Analytical Data

Table 3: Analytical and Physical Properties

Q & A

Q. What are the recommended safety protocols for handling Tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate in laboratory settings?

Methodological Answer: When handling this compound, adhere to the following protocols:

- Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 mask), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation: Work in a fume hood or well-ventilated area to minimize vapor accumulation .

- First Aid Measures:

- Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for 15 minutes .

- Eye Exposure: Rinse eyes with water for at least 10 minutes and seek medical attention if irritation persists .

- Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets. Firefighters must wear self-contained breathing apparatus and flame-resistant clothing .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: While direct synthesis protocols are scarce, analogous piperidine derivatives suggest a multi-step approach:

Piperidine Functionalization: Introduce the fluoroacetyl group via nucleophilic substitution or acylation reactions. For example, react tert-butyl piperidine-1-carboxylate with 2-fluoroacetyl chloride in dichloromethane .

Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis. Triethylamine is often employed to neutralize HCl by-products .

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., fluoroacetyl methyl at ~2.1 ppm in ¹H NMR) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H⁺]⁺ peak at m/z ~275) and fragmentation patterns .

- Elemental Analysis: Verify carbon, hydrogen, and nitrogen content to ±0.3% deviation .

Advanced Questions

Q. How can researchers optimize the yield of this compound during its synthesis, and what factors influence reaction efficiency?

Methodological Answer: Optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates compared to non-polar alternatives .

- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions (e.g., over-acylation) .

- Catalyst Use: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Real-Time Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) to terminate at completion .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Address discrepancies through:

- Comparative Assays: Test derivatives under standardized conditions (e.g., fixed concentration, pH 7.4 buffer) to isolate structural effects .

- Mechanistic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to targets like enzymes or receptors .

- Meta-Analysis: Cross-reference data from multiple studies to identify outliers caused by impurities or assay variability .

Q. How does the stereochemistry of substituents on the piperidine ring influence the biological activity of this compound analogs?

Methodological Answer:

- Chiral Centers: Enantiomers may exhibit divergent binding to chiral biological targets. For example, (R)-configured analogs could show higher affinity for G-protein-coupled receptors than (S)-forms .

- Experimental Validation: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in vitro .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict stereochemical preferences in target binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.